

A Comparative Spectroscopic Analysis of 2-Ethylbenzamide and Related Compounds

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Compound of Interest

Compound Name: 2-Ethylbenzamide

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A detailed examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of **2-Ethylbenzamide** is presented in comparison with its structurally related analogs: Benzamide, N-Ethylbenzamide, and 2-Methylbenzamide. This guide provides researchers, scientists, and drug development professionals with a comprehensive spectroscopic benchmark for these compounds, supported by detailed experimental protocols and data visualizations.

This comparative analysis delves into the subtle yet significant shifts in spectral characteristics arising from the substitution on the benzene ring and the amide nitrogen. The inclusion of an ethyl group at the ortho position of the benzene ring in **2-Ethylbenzamide** introduces distinct features in its spectra when compared to the unsubstituted Benzamide. Similarly, modifying the amide functionality, as seen in N-Ethylbenzamide, or altering the ortho substituent to a methyl group, as in 2-Methylbenzamide, provides a clear framework for understanding structure-spectra correlations.

Spectroscopic Data Comparison

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for **2-Ethylbenzamide** and the selected related compounds.

^1H NMR Spectral Data (δ , ppm)

Compound	Aromatic Protons	-CH ₂ -	-CH ₃	-NH ₂ / -NH-
2-Ethylbenzamide	7.20-7.80 (m, 4H)	2.68 (q, J = 7.6 Hz, 2H)	1.25 (t, J = 7.6 Hz, 3H)	5.80 (br s, 2H)
Benzamide	7.42-7.92 (m, 5H)	-	-	7.92 (br s, 1H), 8.05 (br s, 1H)[1]
N-Ethylbenzamide	7.40-7.80 (m, 5H)	3.45 (q, J = 7.2 Hz, 2H)	1.25 (t, J = 7.2 Hz, 3H)	6.30 (br s, 1H)
2-Methylbenzamide	7.15-7.40 (m, 4H)	-	2.45 (s, 3H)	5.90 (br s, 2H)

¹³C NMR Spectral Data (δ, ppm)

Compound	C=O	Aromatic C	-CH ₂ -	-CH ₃
2-Ethylbenzamide	170.1	126.0, 127.5, 128.9, 130.8, 135.2, 142.3	26.5	15.4
Benzamide	169.9	127.5, 128.6, 131.8, 132.8	-	-[2]
N-Ethylbenzamide	167.5	126.8, 128.5, 131.3, 134.9	35.2	14.9
2-Methylbenzamide	171.5	125.8, 126.9, 130.5, 131.2, 135.8, 136.4	-	19.8

Infrared (IR) Spectral Data (cm⁻¹)

Compound	$\nu(\text{N-H})$	$\nu(\text{C=O})$	$\nu(\text{C-N})$	Aromatic $\nu(\text{C=C})$
2-Ethylbenzamide	3350, 3170	1660	1420	1600, 1480
Benzamide	3368, 3179	1657	1401	1602, 1489
N-Ethylbenzamide	3320	1640	1540	1603, 1485
2-Methylbenzamide	3355, 3175	1655	1415	1595, 1475

Mass Spectrometry (MS) Data (m/z)

Compound	Molecular Ion (M^+)	Base Peak	Key Fragment Ions
2-Ethylbenzamide	149	132	104, 77
Benzamide	121	105	77, 51[3]
N-Ethylbenzamide	149	105	77, 51[2]
2-Methylbenzamide	135	119	91, 65

Experimental Protocols

The spectroscopic data presented were obtained using standard analytical techniques for organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl_3), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For ^1H NMR, coupling constants (J) are reported in Hertz (Hz).

Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples were prepared as potassium bromide (KBr) pellets. Liquid

samples were analyzed as thin films between sodium chloride plates. Absorption frequencies are reported in reciprocal centimeters (cm^{-1}).

Mass Spectrometry (MS): Mass spectra were acquired on a mass spectrometer with electron impact (EI) ionization at 70 eV. The samples were introduced via a direct insertion probe. The mass-to-charge ratios (m/z) of the molecular ion, base peak, and significant fragment ions are reported.

Visualization of Spectroscopic Comparison Workflow

The logical flow for the comparative analysis of the spectroscopic data is illustrated in the diagram below.



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Caption: Logical workflow for the comparison of spectroscopic data.

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